molecular formula C12H11N5S3 B15174894 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide

3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide

Katalognummer: B15174894
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: QWURKDGDFZOTSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is a complex organic compound featuring a thiobenzamide core with additional thiocarbamoyl and imidazolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of nickel catalysts, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of sulfur atoms in the thiocarbamoyl groups.

    Reduction: Reduction reactions can modify the imidazole ring or the thiocarbamoyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological targets makes it useful in biochemical assays and drug development.

    Medicine: It has potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The thiocarbamoyl groups can form strong bonds with these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and increasing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is unique due to its combination of thiocarbamoyl and imidazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H11N5S3

Molekulargewicht

321.5 g/mol

IUPAC-Name

2-(3-carbamothioylphenyl)-1H-imidazole-4,5-dicarbothioamide

InChI

InChI=1S/C12H11N5S3/c13-9(18)5-2-1-3-6(4-5)12-16-7(10(14)19)8(17-12)11(15)20/h1-4H,(H2,13,18)(H2,14,19)(H2,15,20)(H,16,17)

InChI-Schlüssel

QWURKDGDFZOTSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=S)N)C2=NC(=C(N2)C(=S)N)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.